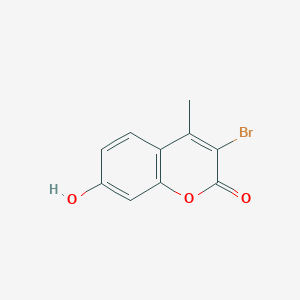

3-Bromo-7-hydroxy-4-methylchromen-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7-hydroxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTBEDLKPPVXNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416697 |

Source

|

| Record name | 3-bromo-7-hydroxy-4-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55977-10-1 |

Source

|

| Record name | 55977-10-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-7-hydroxy-4-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromo-7-hydroxy-4-methylchromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-7-hydroxy-4-methylchromen-2-one is a synthetic derivative of coumarin, a class of compounds widely recognized for their diverse pharmacological activities. The introduction of a bromine atom at the C3 position and a hydroxyl group at the C7 position of the 4-methylcoumarin scaffold can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological relevance.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for this compound.

Table 1: General and Computed Physicochemical Properties[1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO₃ | PubChem |

| Molecular Weight | 255.06 g/mol | PubChem |

| Appearance | Brown Solid | Commercial Supplier |

| Boiling Point | 422.9°C | Commercial Supplier[1] |

| XLogP3 (Lipophilicity) | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 253.95786 Da | PubChem |

| Monoisotopic Mass | 253.95786 Da | PubChem |

| Topological Polar Surface Area | 46.5 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Complexity | 298 | PubChem |

Table 2: Solubility Profile

| Solvent | Solubility | Source |

| Dichloromethane (DCM) | Soluble | Literature Data |

| Ethyl Acetate | Soluble | Literature Data |

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic bromination of the precursor, 7-hydroxy-4-methylcoumarin.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Dissolution: In a suitable reaction vessel, dissolve 7-hydroxy-4-methylcoumarin in glacial acetic acid with stirring.

-

Addition of Brominating Agents: To the stirred solution, add potassium bromate (KBrO₃) and continue stirring until it is completely dissolved. Subsequently, add potassium bromide (KBr) to the mixture.

-

Reaction: Allow the reaction to proceed with continuous stirring at room temperature for approximately 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any unreacted salts and acetic acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Determination of Physicochemical Properties

Workflow for Physicochemical Property Determination

Caption: Experimental workflow for determining key physicochemical properties.

Protocol for Melting Point Determination:

-

Sample Preparation: Finely powder a small amount of the dry, purified compound.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample slowly and record the temperature at which the substance begins to melt and the temperature at which it is completely molten. This range represents the melting point.

Protocol for pKa Determination (Spectrophotometric Method):

-

Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.

-

Solution Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., ethanol or DMSO) and then dilute them into the prepared buffer solutions to a constant final concentration.

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of each solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The pKa can be determined from the midpoint of the resulting sigmoidal curve.

Protocol for Solubility Determination (Shake-Flask Method):

-

Equilibration: Add an excess amount of the solid compound to a known volume of the solvent of interest in a sealed container.

-

Agitation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: Allow the undissolved solid to settle, or centrifuge the mixture.

-

Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the overall electronic environment of the coumarin ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon, the carbon atoms of the aromatic rings, and the methyl carbon.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule, including the O-H stretching of the hydroxyl group, the C=O stretching of the lactone ring, C=C stretching of the aromatic rings, and C-Br stretching.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, the broader class of coumarin and brominated coumarin derivatives has been extensively investigated, providing insights into its potential therapeutic applications.

Derivatives of 7-hydroxy-4-methylcoumarin have demonstrated a wide range of biological activities, including antibacterial, anticancer, and neuroprotective effects. The introduction of a bromine atom can enhance the lipophilicity and reactivity of the molecule, potentially leading to increased biological potency.

Logical Relationship of Coumarin Derivatives to Potential Signaling Pathway Modulation

Caption: Potential modulation of inflammatory and cancer-related signaling pathways by coumarin derivatives.

Studies on related brominated coumarins suggest potential interactions with key cellular signaling pathways, such as:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Many coumarin derivatives have been shown to modulate the NF-κB signaling pathway, which plays a central role in inflammation and cancer. Inhibition of this pathway can lead to anti-inflammatory and anti-proliferative effects.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Modulation of this pathway by coumarin derivatives has been implicated in their anticancer activities.

Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by this compound to fully understand its therapeutic potential.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound for researchers and professionals in the field of drug development. While some experimental data points remain to be definitively determined, the provided protocols offer a clear path for their acquisition. The structural features of this compound, combined with the known biological activities of related coumarins, suggest that it is a promising scaffold for the development of novel therapeutic agents. Further investigation into its specific biological mechanisms of action is highly encouraged.

References

An In-depth Technical Guide to 3-Bromo-7-hydroxy-4-methylchromen-2-one

This technical guide provides a comprehensive overview of 3-Bromo-7-hydroxy-4-methylchromen-2-one, a member of the coumarin family of compounds. Coumarins are a significant class of benzopyrone derivatives found in many plants and are known for their diverse pharmacological properties, including antibacterial, and anticancer activities.[3][4] This document is intended for researchers, scientists, and drug development professionals, detailing the synthesis, biological activities, and potential mechanisms of action of this compound and its closely related analogs.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO₃ | PubChem[1][2] |

| Molecular Weight | 255.06 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1][2] |

| Appearance | Brown Solid | Sigma-Aldrich |

| Melting Point | Not available | |

| Solubility | Soluble in DMSO | General knowledge |

Synthesis

The synthesis of this compound can be achieved through a two-step process involving an initial Pechmann condensation to form the coumarin core, followed by bromination.

Experimental Protocol: Synthesis of 7-hydroxy-4-methylcoumarin via Pechmann Condensation[3][5][6]

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask, combine resorcinol (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid (2-3 mL per gram of resorcinol) to the mixture with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

-

A solid precipitate of crude 7-hydroxy-4-methylcoumarin will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

-

Dry the purified product under vacuum.

Experimental Protocol: Bromination of 7-hydroxy-4-methylcoumarin

Materials:

-

7-hydroxy-4-methylcoumarin

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl₄) or Acetic Acid

-

Sodium thiosulfate solution

Procedure:

-

Dissolve 7-hydroxy-4-methylcoumarin (1.0 equivalent) in carbon tetrachloride or acetic acid in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If using CCl₄, evaporate the solvent under reduced pressure. If using acetic acid, pour the mixture into water to precipitate the product.

-

Wash the crude product with a sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water.

-

The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.

Caption: Synthetic workflow for this compound.

Biological Activities

Anticancer Activity

Derivatives of 7-hydroxy-4-methylcoumarin have been reported to exhibit cytotoxic effects against various cancer cell lines. The primary method for evaluating this activity is the MTT assay.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compound (this compound) dissolved in DMSO

Procedure:

-

Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48-72 hours.

-

After incubation, add MTT solution to each well and incubate for another 4 hours.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data for Related Coumarin Derivatives (Anticancer Activity)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| A bromo coumarin derivative | MCF-7 (Breast) | 51.70 | [5] |

| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative (3b) | HCT-116 (Colon) | 7.3 - 21.3 | [6] |

| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative (3c) | HCT-116 (Colon) | 3.9 - 65.6 | [6] |

| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative (3d) | MCF-7 (Breast) | 89 | [6] |

Note: The data presented is for structurally related compounds and not for this compound itself.

Antibacterial Activity

Coumarin derivatives are also known for their antibacterial properties. The antibacterial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient broth

-

Agar plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in nutrient broth.

-

Inoculate each well with a standardized bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Quantitative Data for Related Coumarin Derivatives (Antibacterial Activity)

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| A 7-hydroxy-4-methylcoumarin derivative | Staphylococcus aureus | - | [4] |

| A 7-hydroxy-4-methylcoumarin derivative | Escherichia coli | - | [4] |

Note: Specific MIC values for this compound are not available in the provided search results. The references indicate that derivatives of 7-hydroxy-4-methylcoumarin show activity against these strains.

Potential Mechanism of Action in Cancer

The anticancer activity of coumarin derivatives is often attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. While the specific pathways affected by this compound have not been elucidated, studies on related coumarins suggest potential targets.

Caption: Potential anticancer signaling pathways modulated by coumarin derivatives.

Studies on 7-hydroxy-4-methylcoumarin suggest that it may down-regulate the Aryl hydrocarbon Receptor (AhR) and Proliferating Cell Nuclear Antigen (PCNA), leading to an inhibition of cell proliferation. Furthermore, it may up-regulate pro-apoptotic proteins such as Bax and Bad, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately inducing apoptosis.

Conclusion

This compound is a coumarin derivative with potential for further investigation as a therapeutic agent. While specific biological data for this compound is limited, the known activities of related coumarins suggest that it may possess valuable anticancer and antibacterial properties. The synthetic route is well-established, allowing for the production of this compound for further research. Future studies should focus on determining the specific IC₅₀ and MIC values of this compound against a panel of cancer cell lines and bacterial strains, as well as elucidating its precise mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H7BrO3 | CID 5337545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 4. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-7-hydroxy-4-methylchromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the synthetic coumarin derivative, 3-Bromo-7-hydroxy-4-methylchromen-2-one. Coumarins are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the C3 position can significantly modulate their pharmacological profile, making a thorough understanding of their structural and electronic properties crucial for drug design and development. This document compiles available spectroscopic data, outlines experimental protocols for synthesis and analysis, and visualizes key workflows.

Chemical Structure and Properties

-

IUPAC Name: 3-bromo-7-hydroxy-4-methyl-2H-chromen-2-one[1]

-

Molecular Formula: C₁₀H₇BrO₃[1]

-

Molecular Weight: 255.06 g/mol [1]

-

CAS Number: 55977-10-1[1]

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |

| -CH₃ | ~ 2.4 | Based on 7-hydroxy-4-methylcoumarin data[2]. |

| H-5 | ~ 7.6 | Downfield shift expected due to proximity to the bromine atom. |

| H-6 | ~ 6.8 | |

| H-8 | ~ 6.7 | |

| -OH | ~ 10.5 (broad s) | Exchangeable proton, chemical shift can vary[2]. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |

| -CH₃ | ~ 18 | |

| C-2 (C=O) | ~ 160 | Carbonyl carbon of the lactone. |

| C-3 | ~ 115 | Bromine substitution will cause a significant shift. |

| C-4 | ~ 150 | |

| C-4a | ~ 112 | |

| C-5 | ~ 126 | |

| C-6 | ~ 113 | |

| C-7 | ~ 161 | Carbon bearing the hydroxyl group. |

| C-8 | ~ 102 | |

| C-8a | ~ 154 |

Table 3: Key IR Absorption Bands

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad |

| C=O stretch (lactone) | 1700 - 1740 | Strong |

| C=C stretch (aromatic) | 1500 - 1600 | Medium-Strong |

| C-O stretch | 1000 - 1300 | Strong |

| C-Br stretch | 500 - 600 | Medium |

Table 4: Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M]⁺ | 254/256 | Isotopic pattern for bromine (¹⁹Br and ⁸¹Br) in approximately 1:1 ratio. |

| [M-CO]⁺ | 226/228 | Loss of carbon monoxide is a common fragmentation pathway for coumarins. |

| [M-Br]⁺ | 175 | Loss of the bromine atom. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of the parent compound, 7-hydroxy-4-methylcoumarin.

Materials:

-

7-hydroxy-4-methylcoumarin

-

Potassium bromate (KBrO₃)

-

Potassium bromide (KBr)

-

Glacial acetic acid

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 7-hydroxy-4-methylcoumarin in glacial acetic acid with stirring for approximately 40 minutes.

-

To this solution, add potassium bromate and continue stirring until it completely dissolves (around 90 minutes).

-

Add potassium bromide to the reaction mixture and stir for an additional 2 hours.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure this compound[3].

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a typical spectral width would be 0-12 ppm. For ¹³C NMR, a spectral width of 0-200 ppm is appropriate.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) or electron impact (EI) source.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations

Below are diagrams illustrating the synthesis and analysis workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: Spectroscopic analysis workflow for structural characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-7-hydroxy-4-methylchromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-7-hydroxy-4-methylchromen-2-one, a coumarin derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific spectral data for the 3-bromo derivative in the public domain, this guide presents a comprehensive analysis of the parent compound, 7-hydroxy-4-methylchromen-2-one, and predicts the spectral changes upon bromination at the C3 position. This approach offers valuable insights for the characterization and structural elucidation of this class of compounds.

Molecular Structure and Atom Numbering

The structural framework and atom numbering scheme for this compound are crucial for the correct assignment of NMR signals. The diagram below illustrates the standardized numbering for the coumarin ring system.

An In-depth Technical Guide to the FT-IR Spectrum of 3-Bromo-7-hydroxy-4-methylchromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromo-7-hydroxy-4-methylchromen-2-one, a coumarin derivative of interest in medicinal chemistry and materials science. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral analysis.

Molecular Structure and Functional Groups

This compound possesses several key functional groups that give rise to a characteristic FT-IR spectrum. These include a hydroxyl (-OH) group, a lactone carbonyl (C=O) group within the α,β-unsaturated ester system, an aromatic ring with associated C-H and C=C bonds, a methyl (-CH₃) group, and a carbon-bromine (C-Br) bond. Understanding the expected vibrational frequencies of these groups is essential for spectral interpretation.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3500 - 3200 | Broad, Strong | O-H Stretch | Phenolic Hydroxyl Group |

| ~3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic C-H |

| ~2925 | Weak | C-H Stretch | Methyl Group |

| ~1730 - 1700 | Strong | C=O Stretch | α,β-Unsaturated Lactone |

| ~1620 - 1580 | Medium to Strong | C=C Stretch | Aromatic Ring |

| ~1450 | Medium | C-H Bend | Methyl Group (Asymmetric) |

| ~1380 | Medium | C-H Bend | Methyl Group (Symmetric) |

| ~1270 - 1100 | Strong | C-O Stretch | Lactone and Phenol |

| ~850 - 750 | Medium to Strong | C-H Bend (out-of-plane) | Aromatic Ring Substitution |

| ~760 - 740 | Medium | C-Br Stretch | Carbon-Bromine Bond |

Note: The exact peak positions and intensities can be influenced by the sample's physical state, intermolecular interactions, and the specific instrumentation used.

Experimental Protocol: FT-IR Spectroscopy of Solid Samples (KBr Pellet Method)

The FT-IR spectrum of solid organic compounds like this compound is commonly obtained using the potassium bromide (KBr) pellet technique.[1][2][3][4][5] This method involves dispersing the solid sample in a dry, IR-transparent matrix of KBr and pressing it into a thin, transparent pellet.

Materials and Equipment:

-

This compound (solid sample)

-

FT-IR grade Potassium Bromide (KBr), oven-dried

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry, FT-IR grade KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a small amount of the powdered mixture into the collar of a clean, dry pellet die.

-

Level the surface of the powder and insert the plunger.

-

Place the die assembly into a hydraulic press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample chamber to account for atmospheric water and carbon dioxide.

-

Acquire the FT-IR spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the wavenumbers of the absorption peaks.

-

Correlate the observed peaks with the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Visualization of the Analytical Workflow

The logical flow of FT-IR spectral analysis for this compound can be visualized as follows:

References

- 1. This compound | C10H7BrO3 | CID 5337545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. eng.uc.edu [eng.uc.edu]

- 3. What Is The Kbr Method In Ir Spectroscopy? A Guide To Solid Sample Analysis - Kintek Solution [kindle-tech.com]

- 4. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 5. scienceijsar.com [scienceijsar.com]

Spectroscopic and Photophysical Profile of 3-Bromo-7-hydroxy-4-methylchromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) absorption and fluorescence emission properties of 3-Bromo-7-hydroxy-4-methylchromen-2-one, a halogenated derivative of the widely studied 7-hydroxy-4-methylcoumarin. While specific experimental data for this particular substituted coumarin is not extensively available in the public domain literature, this document extrapolates its photophysical characteristics based on the well-documented behavior of the parent molecule and related derivatives. Detailed experimental protocols for the synthesis and spectroscopic analysis of coumarin compounds are provided to facilitate further research and characterization.

Introduction

Coumarin derivatives are a significant class of heterocyclic compounds with diverse applications in pharmaceuticals, fluorescent probes, and materials science. Their photophysical properties, particularly their absorption and emission characteristics, are highly sensitive to their structural modifications and environment. The parent compound, 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone), is a well-known fluorophore with distinct spectral behavior that is influenced by solvent polarity and pH.[1][2] The introduction of a bromine atom at the 3-position is expected to modulate the electronic and spectroscopic properties of the coumarin core. Bromine, being an electron-withdrawing group, can influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to shifts in the absorption and emission maxima.

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 7-hydroxy-4-methylcoumarin. A general synthetic approach involves the reaction of the parent coumarin with a brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid.

Anticipated Spectroscopic Properties

While specific quantitative data for this compound is not readily found in the reviewed literature, the following table summarizes the known data for the parent compound, 7-hydroxy-4-methylcoumarin, which serves as a reference. The properties of the 3-bromo derivative are expected to show some variations from these values.

Table 1: Spectroscopic Data for 7-hydroxy-4-methylcoumarin (Parent Compound)

| Parameter | Value | Conditions | Reference |

| Absorption Maximum (λmax) | ~321-325 nm | In various organic solvents | [2][3] |

| ~360 nm | In aqueous solution | [4] | |

| Emission Maximum (λem) | ~385-386 nm | In various organic solvents | [2] |

| ~448 nm | In aqueous solution (pH dependent) | [4] | |

| Molar Absorptivity (ε) | Data not consistently reported | - | - |

| Fluorescence Quantum Yield (Φ) | Data not consistently reported | - | - |

Note: The absorption and emission maxima of coumarin derivatives are highly dependent on the solvent and pH.[5] The presence of the bromine atom at the 3-position in this compound is likely to cause a bathochromic (red) shift in both the absorption and emission spectra compared to the parent compound due to the heavy atom effect and its influence on the electronic distribution of the molecule.

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the UV-Vis absorption and emission spectra of this compound.

General Synthesis of 3-Bromo-7-hydroxy-4-methylcoumarin

This protocol is a generalized procedure based on common bromination methods for coumarins.

-

Dissolution: Dissolve 7-hydroxy-4-methylcoumarin in a suitable solvent, such as glacial acetic acid or chloroform.

-

Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) or bromine in the same solvent to the coumarin solution at room temperature with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the precipitate, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

UV-Vis Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is required.

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range, 1 x 10-5 M to 1 x 10-6 M).

-

Measurement:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).

-

-

Data Analysis:

-

Determine the wavelength of maximum absorption (λmax).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

-

Fluorescence Emission Spectroscopy

-

Instrumentation: A spectrofluorometer is required.

-

Sample Preparation: Use the same solutions prepared for the UV-Vis absorption measurements. The concentration may need to be adjusted to avoid inner filter effects (absorbance at the excitation wavelength should generally be below 0.1).

-

Measurement:

-

Excite the sample at its absorption maximum (λmax) determined from the UV-Vis spectrum.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., from λex + 10 nm to 700 nm).

-

Record the spectrum of the pure solvent under the same conditions to subtract any background fluorescence.

-

-

Data Analysis:

-

Determine the wavelength of maximum emission (λem).

-

To determine the fluorescence quantum yield (Φ), a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is measured under the same experimental conditions. The quantum yield of the sample (Φs) is then calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and the expected photophysical processes for a coumarin derivative.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Jablonski diagram illustrating the photophysical processes of absorption and emission.

Conclusion

This compound is a promising coumarin derivative for further investigation, particularly in the fields of medicinal chemistry and materials science. Although detailed photophysical data is currently sparse in the literature, the experimental protocols outlined in this guide provide a clear pathway for its comprehensive characterization. The anticipated modulation of its spectroscopic properties by the bromo-substituent warrants further study to fully elucidate its potential applications. Researchers are encouraged to utilize the provided methodologies to expand the understanding of this and other halogenated coumarin derivatives.

References

Technical Guide: Determination of the Fluorescence Quantum Yield of 3-Bromo-7-hydroxy-4-methylchromen-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of a molecule's fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A high quantum yield is often a desirable characteristic for fluorescent probes and labels used in biological and pharmaceutical research, as it corresponds to brighter signals and enhanced sensitivity.[3] Coumarin derivatives, a class of fluorophores to which 3-Bromo-7-hydroxy-4-methylchromen-2-one belongs, are known for their strong fluorescence, which can be modulated by their molecular structure and environment.[4]

The quantum yield is influenced by various factors including the molecular architecture of the fluorophore, solvent polarity, pH, temperature, and the presence of quenchers.[5] Strategic substitutions on the coumarin framework can produce derivatives with high fluorescence quantum yields and tunable emission wavelengths.[4] Therefore, the experimental determination of the quantum yield is a crucial step in the characterization of novel coumarin derivatives for applications in areas such as bioimaging and drug development.

Methodology: Relative Fluorescence Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield is the relative method.[3] This technique involves comparing the fluorescence properties of the test sample (this compound) to a well-characterized fluorescent standard with a known quantum yield.[1][6] The principle behind this method is that if the standard and the sample have the same absorbance at the same excitation wavelength, they are presumed to absorb the same number of photons.[7] Consequently, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.

To improve accuracy, the "gradient method" is employed. This involves preparing a series of dilute solutions for both the sample and the reference standard and plotting the integrated fluorescence intensity versus absorbance.[6][8] The quantum yield is then calculated using the gradients (slopes) of these plots.[9]

The equation for calculating the relative quantum yield (Φ_sample) is as follows:[3][6]

Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample² / n_ref²)

Where:

-

Φ_ref is the quantum yield of the reference standard.

-

m_sample is the slope from the plot of integrated fluorescence intensity vs. absorbance for the sample.

-

m_ref is the slope from the plot of integrated fluorescence intensity vs. absorbance for the reference.

-

n_sample is the refractive index of the solvent used for the sample.

-

n_ref is the refractive index of the solvent used for the reference standard.

Experimental Protocol

This protocol provides a step-by-step guide for the determination of the fluorescence quantum yield of this compound using the relative method.

3.1. Materials and Instrumentation

-

Spectrofluorometer: An instrument capable of measuring corrected fluorescence emission spectra.

-

UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.

-

Quartz Cuvettes: 1 cm path length.

-

Solvents: Spectroscopic grade, free of fluorescent impurities. The choice of solvent is critical as it can significantly affect the quantum yield.[10][11]

-

This compound (Test Sample)

-

Reference Standard: A fluorescent dye with a well-documented quantum yield in the same solvent as the sample. For coumarin derivatives, common choices include:

3.2. Procedure

-

Solution Preparation:

-

Prepare stock solutions of the test sample and the reference standard in the chosen solvent.

-

From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept low, ideally between 0.01 and 0.1, to avoid inner filter effects.[8][14]

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorption spectrum for each diluted solution of the sample and the standard.

-

Determine the absorbance at the chosen excitation wavelength (λ_ex). This wavelength should ideally be at or near the absorption maximum of both the sample and the standard.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each diluted solution of the sample and the standard.

-

The excitation wavelength must be the same as that used for the absorbance measurements.

-

Ensure that the experimental conditions (e.g., excitation and emission slit widths) are kept constant for all measurements.[5]

-

3.3. Data Analysis

-

Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

-

Plot Data: For both the test sample and the reference standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

Determine Gradients: Perform a linear regression for each data set. The resulting plot should be a straight line passing through the origin. The slope of this line is the gradient (m).

-

Calculate Quantum Yield: Use the calculated gradients for the sample (m_sample) and the standard (m_ref), along with the known quantum yield of the standard (Φ_ref) and the refractive indices of the solvents (n), to calculate the fluorescence quantum yield of the test sample (Φ_sample) using the formula provided in Section 2.

Data Presentation

The quantitative data obtained from the experiments should be summarized in a clear and structured manner.

Table 1: Absorbance and Fluorescence Data for Quantum Yield Determination

| Solution | Concentration (M) | Absorbance at λ_ex | Integrated Fluorescence Intensity (a.u.) |

| Reference | |||

| Dilution 1 | |||

| Dilution 2 | |||

| Dilution 3 | |||

| Dilution 4 | |||

| Dilution 5 | |||

| Sample | |||

| Dilution 1 | |||

| Dilution 2 | |||

| Dilution 3 | |||

| Dilution 4 | |||

| Dilution 5 |

Table 2: Calculated Parameters for Quantum Yield

| Parameter | Reference Standard | Test Sample |

| Solvent | ||

| Refractive Index (n) | ||

| Known Quantum Yield (Φ_ref) | N/A | |

| Gradient (m) from Intensity vs. Absorbance Plot | ||

| Calculated Quantum Yield (Φ_sample) | N/A |

Visualizations

Diagram 1: Experimental Workflow for Relative Fluorescence Quantum Yield Determination

References

- 1. benchchem.com [benchchem.com]

- 2. jasco-global.com [jasco-global.com]

- 3. benchchem.com [benchchem.com]

- 4. soc.chim.it [soc.chim.it]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. edinst.com [edinst.com]

- 8. agilent.com [agilent.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. benchchem.com [benchchem.com]

- 11. ias.ac.in [ias.ac.in]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

- 14. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

Technical Guide: Solubility Profile of 3-Bromo-7-hydroxy-4-methylchromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-7-hydroxy-4-methylchromen-2-one is a synthetic derivative of coumarin, a class of compounds widely recognized for their diverse pharmacological activities. The physicochemical properties of this compound, particularly its solubility in common laboratory solvents, are critical for its handling, formulation, and application in drug discovery and development. This technical guide provides an in-depth overview of the solubility of this compound in two key solvents: dimethyl sulfoxide (DMSO) and ethanol. While specific quantitative data is not extensively available in public literature, this guide outlines the expected solubility trends based on the behavior of similar coumarin derivatives and furnishes a detailed experimental protocol for its precise determination.

Solubility Data

Precise quantitative solubility data for this compound is not readily found in peer-reviewed literature. However, based on the general characteristics of coumarin derivatives and related compounds, a qualitative solubility profile can be inferred. Coumarins are generally more soluble in organic solvents than in aqueous solutions.[1][2] The use of DMSO for dissolving similar compounds for spectral analysis and ethanol for recrystallization suggests that this compound possesses at least moderate solubility in these solvents.[3]

Table 1: Qualitative and Expected Solubility of this compound

| Solvent | Chemical Formula | Expected Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Commonly used for preparing high-concentration stock solutions of coumarin derivatives for biological assays.[2][4] |

| Ethanol | C₂H₅OH | Moderate to High | Often used as a solvent for the synthesis and recrystallization of coumarin compounds.[3] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, the shake-flask method is a widely accepted and reliable technique.[2][4] This protocol provides a step-by-step guide for determining the solubility of this compound in both DMSO and ethanol.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Absolute Ethanol

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities

-

Constant temperature water bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to separate glass vials for each solvent (DMSO and ethanol). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Accurately add a known volume of the respective solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately dilute the clear filtrate with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted filtrate using a validated HPLC method.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Conclusion

References

The Impact of Bromination on the Photophysical Properties of 7-Hydroxycoumarins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 7-hydroxycoumarin scaffold is a cornerstone in the development of fluorescent probes and photolabile protecting groups due to its inherent brightness, environmental sensitivity, and synthetic tractability. The introduction of bromine atoms onto this core structure has emerged as a powerful strategy to modulate its photophysical properties, leading to enhanced performance in a range of applications, from super-resolution imaging to controlled release of bioactive molecules. This technical guide provides a comprehensive overview of the photophysical properties of brominated 7-hydroxycoumarins, detailing experimental protocols and the underlying mechanisms of their function.

Photophysical Properties of Brominated 7-Hydroxycoumarins

The addition of bromine, a heavy atom, to the 7-hydroxycoumarin framework significantly influences its electronic structure and, consequently, its interaction with light. This typically results in a bathochromic (red) shift in both the absorption and emission spectra, an increase in intersystem crossing to the triplet state, and altered fluorescence quantum yields and lifetimes. These modifications are highly dependent on the position and number of bromine substituents.

Spectroscopic Properties

The following table summarizes the key photophysical parameters for a selection of brominated 7-hydroxycoumarin derivatives.

| Compound | Substitution Pattern | Solvent/Buffer | λabs (nm)[1] | ε (M-1cm-1)[1] | λem (nm)[1] | ΦF | τf (ns) | Ref. |

| 6-Bromo-7-hydroxycoumarin-4-ylmethyl acetate (Bhc-OAc) | 6-Bromo | KMops | 370 | 15,000 | 474 | - | - | [1] |

| 3,6-Dibromo-7-hydroxycoumarin-4-ylmethyl acetate | 3,6-Dibromo | KMops | 378 | 15,300 | - | - | - | |

| 3,6,8-Tribromo-7-hydroxycoumarin-4-ylmethyl acetate | 3,6,8-Tribromo | KMops | 397 | 15,900 | - | - | - | |

| 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc-thiol conjugate) | 6-Bromo, 3-Methyl | - | 374 | 14,500 | 480 | - | - | [1] |

| 3-(p-Bromophenyl)-7-hydroxycoumarin | 3-(p-Bromophenyl) | PBS (pH 7.4) | - | - | - | 0.32 | 4.2 | [2][3] |

Note: ΦF = Fluorescence Quantum Yield, τf = Fluorescence Lifetime. Data for some parameters were not available in the cited literature.

Photorelease (Uncaging) Properties

A significant application of brominated 7-hydroxycoumarins is in the construction of photolabile protecting groups, or "caged" compounds. The efficiency of the photorelease process is quantified by the uncaging quantum yield (Φu) and the two-photon absorption cross-section (δu).

| Compound | Substitution Pattern | Uncaging Quantum Yield (Φu) | Two-Photon Cross-Section (δu) (GM) | Ref. |

| 6-Bromo-7-hydroxycoumarin-4-ylmethyl acetate (Bhc-OAc) | 6-Bromo | 0.01 (for thiol uncaging reference)[1] | 0.16 (at 800 nm, for thiol uncaging reference)[1] | [1] |

| 3,6-Dibromo-7-hydroxycoumarin-4-ylmethyl acetate | 3,6-Dibromo | 0.005 | - | |

| 3,6,8-Tribromo-7-hydroxycoumarin-4-ylmethyl acetate | 3,6,8-Tribromo | 0.015 | - | |

| 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc-thiol conjugate) | 6-Bromo, 3-Methyl | 0.01 | 0.16 (at 800 nm)[1] | [1] |

Note: 1 GM = 10-50 cm4 s photon-1.

Experimental Protocols

Determination of Fluorescence Quantum Yield (ΦF)

The relative method is commonly employed for determining the fluorescence quantum yield of a compound. This involves comparing the integrated fluorescence intensity and the absorbance of the sample to a well-characterized standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Brominated 7-hydroxycoumarin sample

-

Fluorescence standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54)

-

Solvent (e.g., ethanol, PBS)

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the fluorescence quantum yield using the following equation:

ΦF, sample = ΦF, standard × (Isample / Istandard) × (Astandard / Asample) × (nsample2 / nstandard2)

Where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Measurement of Uncaging Quantum Yield (Φu)

The uncaging quantum yield is determined by measuring the rate of disappearance of the "caged" compound upon irradiation with a known photon flux, relative to a reference compound with a known photolysis quantum yield.

Materials:

-

Light source with a specific wavelength (e.g., 365 nm lamp)

-

Actinometer (a chemical system with a known quantum yield for measuring photon flux) or a calibrated photodiode

-

HPLC system with a suitable column and detector

-

"Caged" brominated 7-hydroxycoumarin compound

-

Reference "caged" compound with a known uncaging quantum yield (e.g., Bhc-OAc)[1]

-

Solvent/Buffer

Procedure:

-

Prepare a solution of the caged compound in the desired solvent.

-

Irradiate the solution with the light source for a specific period.

-

Analyze the solution using HPLC to quantify the amount of remaining caged compound and the amount of photoproduct formed.

-

Repeat the irradiation and analysis for several time points to determine the initial rate of photoreaction.

-

Measure the photon flux of the light source using an actinometer or a calibrated photodiode under the same experimental conditions.

-

Calculate the uncaging quantum yield by comparing the rate of disappearance of the sample to that of the reference compound under identical irradiation conditions.

Key Mechanisms and Applications

Photo-uncaging Mechanism

Brominated 7-hydroxycoumarins are effective photolabile protecting groups due to their efficient light-induced cleavage. Upon absorption of a photon, the coumarin moiety becomes electronically excited. This leads to heterolytic cleavage of the benzylic carbon-leaving group bond, generating a carbocation intermediate and releasing the active molecule. The heavy bromine atom is thought to promote intersystem crossing to the triplet state, which can also lead to the cleavage reaction.

Caption: Photo-uncaging of a brominated 7-hydroxycoumarin derivative.

Fluorescence-Based Competitive Binding Assay

The fluorescence of 7-hydroxycoumarins can be sensitive to their local environment. This property has been exploited to develop fluorescent probes for studying protein-ligand interactions. For instance, a brominated 7-hydroxycoumarin derivative can be designed to bind to the active site of an enzyme, leading to quenching of its fluorescence. The binding of a non-fluorescent inhibitor to the same active site displaces the fluorescent probe, resulting in the recovery of fluorescence. This principle forms the basis of a competitive binding assay.[2][3]

Caption: Competitive binding assay using a brominated 7-hydroxycoumarin probe.

Conclusion

The strategic bromination of the 7-hydroxycoumarin scaffold provides a versatile tool for fine-tuning its photophysical properties. This guide has summarized the key spectroscopic and photorelease characteristics of several brominated derivatives, providing a foundation for their rational application in drug development and biomedical research. The detailed experimental protocols and mechanistic diagrams offer practical guidance for researchers aiming to utilize these powerful molecular tools. Further systematic studies on the influence of the position and number of bromine substituents will undoubtedly lead to the development of next-generation probes and photolabile protecting groups with even more precisely controlled and enhanced functionalities.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-7-hydroxy-4-methylchromen-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 3-Bromo-7-hydroxy-4-methylchromen-2-one and its derivatives. This class of compounds, belonging to the coumarin family, is of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antioxidant, anticoagulant, and anticancer properties.[1][2] This guide details the synthetic pathways, experimental protocols, and quantitative data to facilitate further research and development in this promising area.

Synthesis of the Coumarin Core: 7-Hydroxy-4-methylcoumarin

The foundational step in the synthesis of this compound is the creation of the 7-hydroxy-4-methylcoumarin scaffold. The most common and efficient method for this is the Pechmann condensation.[3][4][5]

Pechmann Condensation

This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of 7-hydroxy-4-methylcoumarin, resorcinol (a phenol) is reacted with ethyl acetoacetate (a β-ketoester).[3][4]

Reaction Scheme:

Resorcinol + Ethyl Acetoacetate --(Acid Catalyst)--> 7-Hydroxy-4-methylcoumarin

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

-

Reaction Setup: In a flask, combine 10g of resorcinol and 11.8g of ethyl acetoacetate.

-

Cooling: Cool the mixture in an ice bath to 0-5°C.

-

Catalyst Addition: Slowly add 80 mL of concentrated sulfuric acid to the cooled mixture while stirring, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition of the acid, remove the ice bath and allow the mixture to stir at room temperature for 18-20 hours.

-

Precipitation: Pour the reaction mixture into 500g of crushed ice with stirring.

-

Isolation: The precipitate, 7-hydroxy-4-methylcoumarin, is collected by filtration.

-

Purification: Wash the crude product with cold water and recrystallize from 50% ethanol to yield pure 7-hydroxy-4-methylcoumarin.

Quantitative Data for Pechmann Condensation

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Resorcinol | Ethyl Acetoacetate | Conc. H₂SO₄ | 0-10, then RT | 18-20 | ~85 |

| Resorcinol | Ethyl Acetoacetate | Polyphosphoric Acid | 75-80 | 0.3-0.5 | High |

| Resorcinol | Ethyl Acetoacetate | Oxalic Acid | Reflux | Not specified | Good |

Note: Reaction conditions and yields can vary based on the specific acid catalyst and procedure used.[6][7]

Bromination of 7-Hydroxy-4-methylcoumarin

The next critical step is the regioselective bromination of the 7-hydroxy-4-methylcoumarin core to introduce a bromine atom at the C3 position. Various brominating agents and reaction conditions can be employed to achieve this, with N-Bromosuccinimide (NBS) being a common choice.[8][9][10]

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 7-hydroxy-4-methylcoumarin (1 mmol) in a suitable solvent such as chloroform or acetic acid (20 mL).[10]

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 mmol) to the solution. A catalytic amount of a radical initiator like dibenzoyl peroxide (DBP) can be added to facilitate the reaction.[10]

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from 1 to 5 hours, depending on the solvent and catalyst used.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water to remove succinimide.

-

Isolation and Purification: The solid product, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Bromination of 7-Hydroxy-4-methylcoumarin

| Starting Material | Brominating Agent | Solvent | Catalyst | Reaction Time (h) | Product | Yield (%) |

| 7-Hydroxy-4-methylcoumarin | Br₂ | Acetic Acid | - | Not specified | 3-Bromo-7-hydroxy-4-methylcoumarin | Good |

| 7-Hydroxy-4-methylcoumarin | NBS | Chloroform | DBP | 5 | 3-Bromo-7-hydroxy-4-methylcoumarin | Moderate to Good |

| 7-Hydroxy-4-methylcoumarin | Br₂ (excess) | Not specified | - | Not specified | 3,6-Dibromo and 3,8-Dibromo derivatives | Varies |

Note: The position of bromination (C3, C6, C8, or the 4-methyl group) is highly dependent on the reaction conditions and the brominating agent used.[10]

Synthesis of Derivatives

The this compound core is a versatile intermediate for the synthesis of a wide array of derivatives. The bromine atom at the C3 position can be substituted with various nucleophiles, and the hydroxyl group at the C7 position can be alkylated or acylated to introduce further diversity.

Example Experimental Protocol: Synthesis of a 3-Amino Derivative

-

Reaction Setup: A mixture of 3-bromo-7-hydroxy-4-methylcoumarin (1 mmol) and the desired secondary amine (4 mmol) in a solvent like DMF (5 mL) is prepared.[10]

-

Reaction: The mixture is refluxed for a duration of 0.5 to 5 hours.[10]

-

Work-up: After cooling, the solution is poured into a saturated sodium chloride solution.

-

Isolation and Purification: The resulting precipitate is filtered, dried, and purified by column chromatography on silica gel.

Visualizations

Synthesis Workflow

References

- 1. Brominated 7-hydroxycoumarin-4-ylmethyls: photolabile protecting groups with biologically useful cross-sections for two photon photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orientjchem.org [orientjchem.org]

- 3. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 4. benchchem.com [benchchem.com]

- 5. jetir.org [jetir.org]

- 6. m.youtube.com [m.youtube.com]

- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 8. A Detailed Bromination Study of 7-Hydroxy-4-Methyl Benzopyran-2-One Under Classical Method and Microwave Irradiation | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Guide: The Influence of Bromine Substitution on Coumarin Fluorescence

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coumarins are a vital class of heterocyclic compounds renowned for their diverse biological activities and significant photophysical properties, particularly their fluorescence.[1] The strategic modification of the coumarin scaffold allows for the fine-tuning of these properties for specific applications, such as fluorescent probes and photosensitizers. This technical guide provides an in-depth analysis of the effect of bromine substitution on the fluorescence of coumarins. The introduction of a bromine atom, a "heavy atom," profoundly alters the deactivation pathways of the excited state, primarily by enhancing intersystem crossing. This "heavy-atom effect" typically leads to a decrease in fluorescence quantum yield and lifetime, a phenomenon critical for the rational design of phosphorescent materials and photosensitizers for applications like photodynamic therapy (PDT).[2][3] This document details the underlying photophysical principles, presents quantitative data from the literature, provides detailed experimental protocols for synthesis and characterization, and illustrates key concepts with process diagrams.

The Photophysical Principle: The Heavy-Atom Effect

When a coumarin molecule absorbs a photon, it transitions from its ground singlet state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can return to the ground state through several pathways:

-

Fluorescence: Radiative decay by emitting a photon.

-

Internal Conversion (IC): Non-radiative decay to the ground state, releasing energy as heat.

-

Intersystem Crossing (ISC): A non-radiative transition to an excited triplet state (T₁).[4][5]

The fluorescence quantum yield (Φf) is the ratio of photons emitted via fluorescence to the number of photons absorbed. Bromine, being a heavy atom, significantly enhances the rate of intersystem crossing (k_ISC).[2][6] This is due to increased spin-orbit coupling, which facilitates the formally "forbidden" transition between states of different spin multiplicity (singlet to triplet).[5][7] As ISC becomes a more dominant deactivation pathway, the population of the excited singlet state (S₁) is depleted more rapidly by non-fluorescent means. Consequently, the fluorescence quantum yield and the fluorescence lifetime are often drastically reduced.[6] This phenomenon is known as the "internal heavy-atom effect."

The following diagram illustrates the deactivation pathways of an excited state and the influence of bromine substitution.

Quantitative Analysis of Bromine Substitution

The extent of fluorescence quenching depends on the position and number of bromine atoms on the coumarin ring.[8] Substitution at different positions can have varied effects on the electronic structure and, consequently, the photophysical properties. The following tables summarize quantitative data for several brominated coumarins compared to their parent compounds.

Table 1: Photophysical Properties of Substituted 3-Cinnamoylcoumarins in Dichloromethane (DCM) [8]

| Compound | Bromine Position(s) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f (Quantum Yield) |

| T1 | Unsubstituted | 402 | 496 | 4658 | 0.43 |

| T2 | 6-bromo | 408 | 510 | 4878 | 0.35 |

| T3 | 8-bromo | 405 | 506 | 4880 | 0.38 |

| T4 | 6,8-dibromo | 412 | 520 | 4998 | 0.17 |

Note: The data illustrates that bromination on the coumarin ring leads to a red shift in absorption and emission spectra and a decrease in fluorescence quantum yield, with the effect being more pronounced for the di-bromo substituted compound.

Table 2: Photophysical Properties of Substituted 7-Aminocoumarins in Ethanol [9]

| Compound | Substitution | λ_abs (nm) | λ_em (nm) | Φ_f (Quantum Yield) |

| Parent | 7-diethylamino-3-carboxylate | 420 | 488 | 0.30 |

| 18 | 6-bromo-7-diethylamino-3-carboxylate | 430 | 502 | 0.04 |

| 19 | 8-bromo-7-diethylamino-3-carboxylate | 442 | 526 | 0.003 |

| 20 | 8-bromo-7-ethylamino-3-carboxylate | 436 | 514 | 0.30 |

Note: While 6- and 8-bromo substitution in the 7-diethylamino series dramatically quenches fluorescence, a subtle structural change from diethylamino to monoethylamino (compound 20 ) restores the high quantum yield, highlighting the complexity of substituent effects.[9]

Table 3: Contrasting Effect of Halogen at the 3-Position [10]

| Compound | Substitution | Solvent | Φ_f (Quantum Yield) |

| Coumarin-1 | Unsubstituted | Acetonitrile | 0.53 |

| Bromo-C1 | 3-bromo | Acetonitrile | 0.61 |

| Iodo-C1 | 3-iodo | Acetonitrile | 0.001 |

Note: This table highlights an interesting exception. While iodine at the 3-position drastically quenches fluorescence as expected, bromine substitution at the same position was reported to slightly increase the quantum yield. This suggests that other factors, such as vibrational relaxation pathways, can play a significant role in the excited-state dynamics.[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of bromocoumarins and the characterization of their photophysical properties.

Protocol 4.1.1: Regioselective Bromination of a Coumarin Precursor [1]

This protocol describes the direct bromination of an activated coumarin ring using N-Bromosuccinimide (NBS).

-

Materials: Coumarin precursor, N-Bromosuccinimide (NBS), Ammonium Acetate (NH₄OAc), appropriate solvent (e.g., Acetonitrile, DMF).

-

Procedure: a. Dissolve the coumarin precursor (1 equivalent) in the chosen solvent in a round-bottom flask. b. Add ammonium acetate (1 equivalent). c. Add N-Bromosuccinimide (1 equivalent) portion-wise to the solution at room temperature while stirring. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, pour the reaction mixture into ice-cold water. f. Collect the precipitated product by filtration. g. Wash the solid with water and dry under vacuum. h. Purify the crude product by recrystallization or column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient). i. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4.1.2: Synthesis via Suzuki Cross-Coupling [11][12]

This protocol is for synthesizing aryl-substituted bromocoumarins.

-

Materials: Bromo-substituted coumarin, arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Na₂CO₃), solvent system (e.g., Toluene/Ethanol/Water).

-

Procedure: a. To a degassed mixture of the bromo-coumarin (1 equivalent), arylboronic acid (1.2 equivalents), and base (2-3 equivalents) in the solvent system, add the palladium catalyst (2-5 mol%). b. Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 4-12 hours. c. Monitor the reaction by TLC. d. After completion, cool the mixture to room temperature and add water. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. g. Purify the residue by column chromatography. h. Characterize the final product by spectroscopic methods.

The relative method, comparing the sample to a well-characterized standard, is most common.[13][14]

-

Materials: Spectrofluorometer, UV-Vis Spectrophotometer, 10 mm path length quartz cuvettes, a fluorescent standard with a known quantum yield in the chosen solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54), test compound, spectroscopic grade solvent.

-

Procedure: a. Sample Preparation: Prepare a stock solution of the test compound and the standard in the same solvent. From these, prepare a series of 5-6 dilutions for both, ensuring the absorbance at the excitation wavelength (λ_ex) remains below 0.1 to avoid inner filter effects.[13] b. Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength. c. Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution using the same excitation wavelength and instrument parameters (e.g., slit widths). d. Data Analysis: i. Integrate the area under the emission curve for each spectrum to get the integrated fluorescence intensity. ii. Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The plots should be linear and pass through the origin. iii. Determine the gradient (slope) of each line (Grad_X for the test sample, Grad_ST for the standard). e. Calculation: Calculate the quantum yield of the test sample (Φ_X) using the following equation:[13] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the solvents used for the sample and standard (this term is 1 if the same solvent is used).

-

Time-Correlated Single Photon Counting (TCSPC) is the most widely used technique for measuring fluorescence lifetimes in the nanosecond range.[15][16]

-

Principle: The sample is excited by a high-repetition-rate pulsed laser. The instrument measures the time delay between the laser pulse (start) and the arrival of the first fluorescence photon at the detector (stop). A histogram of these delay times over millions of events reconstructs the fluorescence decay curve.[16]

-